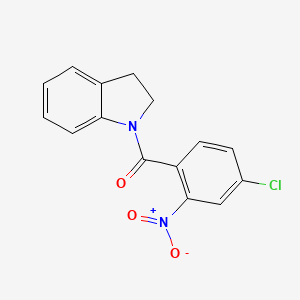
N-benzyl-4-methoxy-N-pyridin-2-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-methoxy-N-(pyridin-2-yl)benzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzyl group, a methoxy group, and a pyridinyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-methoxy-N-(pyridin-2-yl)benzenesulfonamide typically involves the following steps:
Formation of the Sulfonamide Core: The initial step involves the reaction of 4-methoxybenzenesulfonyl chloride with pyridin-2-amine in the presence of a base such as triethylamine. This reaction forms the intermediate 4-methoxy-N-(pyridin-2-yl)benzenesulfonamide.
Benzylation: The intermediate is then subjected to benzylation using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate. This step results in the formation of N-benzyl-4-methoxy-N-(pyridin-2-yl)benzenesulfonamide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of N-benzyl-4-methoxy-N-(pyridin-2-yl)aniline.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Antimicrobial Agents: Due to its sulfonamide core, the compound may exhibit antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a basis for drug development in treating diseases like cancer and bacterial infections.
Industry:
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, facilitating the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-4-methoxy-N-(pyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. Additionally, the benzyl and pyridinyl groups can enhance the binding affinity and specificity of the compound towards its target enzymes.
Comparison with Similar Compounds
N-benzyl-4-methoxybenzenesulfonamide: Lacks the pyridinyl group, which may reduce its binding affinity and specificity.
N-(pyridin-2-yl)benzenesulfonamide: Lacks the benzyl and methoxy groups, potentially affecting its solubility and reactivity.
N-benzyl-N-(pyridin-2-yl)benzenesulfonamide: Lacks the methoxy group, which may influence its electronic properties and reactivity.
Uniqueness: N-benzyl-4-methoxy-N-(pyridin-2-yl)benzenesulfonamide is unique due to the presence of all three functional groups (benzyl, methoxy, and pyridinyl) attached to the benzenesulfonamide core. This combination of groups can enhance its binding affinity, specificity, and overall reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
330467-02-2 |
|---|---|
Molecular Formula |
C19H18N2O3S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-benzyl-4-methoxy-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H18N2O3S/c1-24-17-10-12-18(13-11-17)25(22,23)21(19-9-5-6-14-20-19)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3 |
InChI Key |
DGSUYSVAKNQVJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B11023309.png)
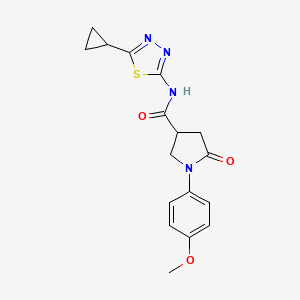
![(5-benzyl-2-methyl-1,3-thiazol-4-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B11023332.png)
![N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]benzamide](/img/structure/B11023337.png)
![{2-[(2-Methoxyethyl)sulfonyl]phenyl}(piperidin-1-yl)methanone](/img/structure/B11023340.png)
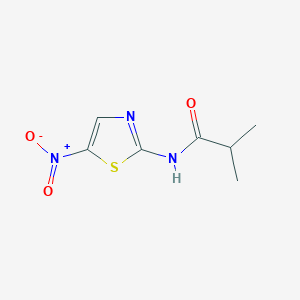
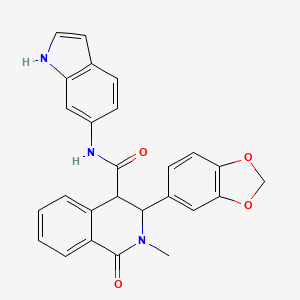
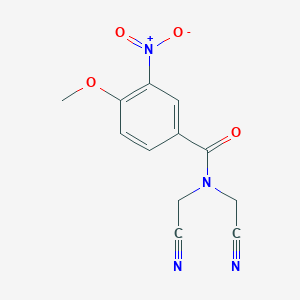
![1-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-4-carboxylic acid](/img/structure/B11023364.png)
![N-[4-(acetylamino)phenyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11023366.png)
![N-(4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B11023372.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11023391.png)
